molecular formula C10H14N2O B14191493 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline CAS No. 922142-66-3

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline

Katalognummer: B14191493
CAS-Nummer: 922142-66-3
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: WIUKPUPVUJONTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline typically involves the reaction of pyrrolidine with aniline derivatives under specific conditions. One common method involves the use of maleic anhydride and aromatic amines, followed by ring-opening and subsequent reactions to yield the desired product . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline compounds .

Wirkmechanismus

The mechanism of action of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate protein activity and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline stands out due to its specific combination of the pyrrolidine ring and aniline moiety, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research highlight its significance .

Eigenschaften

CAS-Nummer

922142-66-3

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

4-(1-oxidopyrrolidin-1-ium-1-yl)aniline

InChI

InChI=1S/C10H14N2O/c11-9-3-5-10(6-4-9)12(13)7-1-2-8-12/h3-6H,1-2,7-8,11H2

InChI-Schlüssel

WIUKPUPVUJONTK-UHFFFAOYSA-N

Kanonische SMILES

C1CC[N+](C1)(C2=CC=C(C=C2)N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.